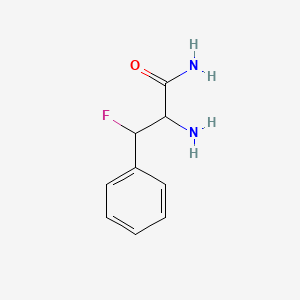

2-Amino-3-fluoro-3-phenylpropanamide

Description

2-Amino-3-fluoro-3-phenylpropanamide is a fluorinated organic compound featuring an amino group at the 2-position, a fluorine atom at the 3-position, and a phenyl-substituted propanamide backbone.

Properties

CAS No. |

79559-53-8 |

|---|---|

Molecular Formula |

C9H11FN2O |

Molecular Weight |

182.19 g/mol |

IUPAC Name |

2-amino-3-fluoro-3-phenylpropanamide |

InChI |

InChI=1S/C9H11FN2O/c10-7(8(11)9(12)13)6-4-2-1-3-5-6/h1-5,7-8H,11H2,(H2,12,13) |

InChI Key |

BSQAAMJFMNZUMZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C(=O)N)N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-fluoro-3-phenylpropanamide can be achieved through several methods. One common approach involves the reaction of 3-fluorobenzaldehyde with glycine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product.

Reaction Conditions:

Temperature: Room temperature to 50°C

Solvent: Methanol or ethanol

Catalyst: Sodium borohydride

Reaction Time: 2-4 hours

Industrial Production Methods

In an industrial setting, the production of 2-Amino-3-fluoro-3-phenylpropanamide may involve more scalable and cost-effective methods. One such method includes the catalytic hydrogenation of 3-fluorobenzonitrile in the presence of ammonia and a suitable catalyst like palladium on carbon. This method offers high yields and can be easily scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-fluoro-3-phenylpropanamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.

Reduction: The carbonyl group in the amide can be reduced to form amines.

Substitution: The fluoro substituent can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in polar solvents such as dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Nitro-3-fluoro-3-phenylpropanamide or imine derivatives.

Reduction: 2-Amino-3-fluoro-3-phenylpropanamine.

Substitution: 2-Amino-3-substituted-3-phenylpropanamide derivatives.

Scientific Research Applications

2-Amino-3-fluoro-3-phenylpropanamide has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential as a biochemical probe to investigate enzyme mechanisms and protein-ligand interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and as a building block in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2-Amino-3-fluoro-3-phenylpropanamide involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or modulating receptor activity. The fluoro substituent enhances its binding affinity to target proteins, while the amino group facilitates hydrogen bonding interactions. These interactions can lead to the modulation of biochemical pathways, resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 2-Amino-3-fluoro-3-phenylpropanamide can be contextualized by comparing it to related fluorinated propanamide derivatives. Below is a detailed analysis:

Table 1: Comparative Analysis of Fluorinated Propanamide Derivatives

*Note: Estimated based on structural analogs.

Key Differences and Insights

Structural Variations :

- Substituent Position : The fluorine atom’s position (e.g., 2- vs. 3-fluoro) and backbone modifications (e.g., thioether in vs. amine in ) critically influence reactivity and target binding. For instance, the 3-fluoro-4-methoxy group in enhances steric and electronic interactions, making it suitable for receptor-targeted drug design.

- Functional Groups : The presence of a hydrochloride salt in improves aqueous solubility, whereas the thioether in may confer redox activity or metabolic stability.

Applications: Compounds like are explicitly noted for their versatility in pharmaceutical and agrochemical research due to high purity and tailored substituents. In contrast, 2-Amino-3-fluoro-3-phenylpropanamide lacks documented specialized applications but shares a structural framework with bioactive analogs.

Research Findings

- Pharmacological Potential: Fluorinated propanamides are frequently explored as enzyme inhibitors or receptor modulators. For example, the 3-fluoro-4-methoxy substitution in mimics natural substrates in kinase inhibition studies.

- Synthetic Utility : The thioether derivative serves as a precursor for sulfur-containing heterocycles, leveraging the fluorine atom’s electron-withdrawing effects for regioselective reactions.

Biological Activity

2-Amino-3-fluoro-3-phenylpropanamide, with the molecular formula CHFNO, is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an amino group, a fluoro substituent, and a phenyl group attached to a propanamide backbone, which contributes to its reactivity and interaction with biological systems. This article delves into the biological activity of 2-Amino-3-fluoro-3-phenylpropanamide, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of 2-Amino-3-fluoro-3-phenylpropanamide is primarily attributed to its ability to interact with specific molecular targets within biological systems. The fluoro substituent enhances the compound's binding affinity to target proteins, while the amino group facilitates hydrogen bonding interactions. These interactions can lead to:

- Enzyme Inhibition: The compound may inhibit various enzymes, modulating biochemical pathways critical for cellular function.

- Receptor Modulation: It may also act on receptor sites, influencing physiological responses.

This dual action makes it a valuable candidate for further pharmacological exploration.

Biological Activities

Research indicates that 2-Amino-3-fluoro-3-phenylpropanamide exhibits several notable biological activities:

- Anticancer Properties: Preliminary studies suggest that this compound may possess anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth.

- Anti-inflammatory Effects: It has been explored for its potential in reducing inflammation, which is crucial in treating various chronic diseases.

- Neurological Implications: The compound may interact with ion channels involved in pain perception, suggesting a role in pain management therapies.

Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of various amide derivatives, including 2-Amino-3-fluoro-3-phenylpropanamide. The results indicated that this compound exhibited significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

Study 2: Anti-inflammatory Effects

In another study focused on inflammatory models, 2-Amino-3-fluoro-3-phenylpropanamide demonstrated the ability to reduce pro-inflammatory cytokine production in vitro. This suggests its potential as an anti-inflammatory agent in conditions like rheumatoid arthritis.

Study 3: Pain Modulation

Research exploring the modulation of pain pathways highlighted that 2-Amino-3-fluoro-3-phenylpropanamide could inhibit the activity of transient receptor potential (TrpA1) channels. This finding points towards its possible application in developing analgesics for neuropathic pain management.

Comparative Analysis with Similar Compounds

The table below summarizes the biological activities and properties of 2-Amino-3-fluoro-3-phenylpropanamide compared to its halogenated analogs:

| Compound | Anticancer Activity | Anti-inflammatory Activity | TrpA1 Modulation |

|---|---|---|---|

| 2-Amino-3-fluoro-3-phenylpropanamide | High | Moderate | Yes |

| 2-Amino-3-chloro-3-phenylpropanamide | Moderate | Low | No |

| 2-Amino-3-bromo-3-phenylpropanamide | Low | Moderate | Yes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.